An In-depth Technical Guide on the Physicochemical Properties of 3-methyl-2H-1,2,4-oxadiazol-5-one
An In-depth Technical Guide on the Physicochemical Properties of 3-methyl-2H-1,2,4-oxadiazol-5-one
For the attention of: Researchers, scientists, and drug development professionals.
Preamble:
The 1,2,4-oxadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its role as a bioisostere for amide and ester functionalities, which can enhance metabolic stability and other pharmacokinetic properties.[1][2][3][4][5] This guide aims to provide a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential biological activities of the specific derivative, 3-methyl-2H-1,2,4-oxadiazol-5-one. However, a thorough search of the available scientific literature reveals a notable scarcity of specific experimental data for this exact compound. Therefore, this document will provide a broader overview of the 1,2,4-oxadiazol-5-one class of compounds, drawing on data from closely related analogues to infer potential characteristics and methodologies.
Physicochemical Properties of 1,2,4-Oxadiazol-5-ones
For context, a selection of reported melting points for various 1,2,4-oxadiazole derivatives are presented in the table below. It is important to note that these are for structurally different compounds and should not be taken as representative for 3-methyl-2H-1,2,4-oxadiazol-5-one.
| Compound Name | Melting Point (°C) |
| 6-Ethyl-3-(4-nitrophenyl)-4H-1,2,4-oxadiazin-5(6H)-one[6] | 177–179 |
| 6-Ethyl-3-phenyl-4H-1,2,4-oxadiazin-5(6H)-one[6] | 133–135 |
| 3-Benzyl-6-ethyl-4H-1,2,4-oxadiazin-5(6H)-one[6] | 97–99 |
| N-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazol-5-amine[7] | 201–203 |
| N-Cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine[7] | 144–146 |
Synthesis of 1,2,4-Oxadiazol-5-ones: Experimental Protocols
While a specific protocol for 3-methyl-2H-1,2,4-oxadiazol-5-one is not available, a general and widely employed method for the synthesis of the 1,2,4-oxadiazole core involves the cyclization of an O-acylamidoxime intermediate.[2] A plausible synthetic route is outlined below.
General Protocol for the Synthesis of 3-Substituted-1,2,4-oxadiazol-5-ones:
This protocol is a generalized representation and would require optimization for the specific synthesis of 3-methyl-2H-1,2,4-oxadiazol-5-one.
Step 1: Formation of the Amidoxime
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A nitrile (R-CN) is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate or triethylamine) in a suitable solvent such as ethanol or methanol.
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The reaction mixture is typically stirred at room temperature or heated under reflux for several hours.
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The resulting amidoxime (R-C(NH2)=NOH) can be isolated by filtration or extraction after removal of the solvent.
Step 2: Acylation and Cyclization
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The amidoxime is dissolved in a suitable solvent (e.g., pyridine, dioxane, or DMF).
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An acylating agent, such as an acid chloride (R'-COCl) or an anhydride, is added to the solution, often at a reduced temperature. For the synthesis of a 5-one derivative, a reagent like phosgene or a phosgene equivalent would be required.
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The reaction mixture is then heated to induce cyclization of the intermediate O-acylamidoxime to the corresponding 1,2,4-oxadiazole.
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The final product is isolated and purified using standard techniques such as crystallization or column chromatography.
A one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has also been described, which proceeds directly from the amidoxime and a carboxylic acid derivative without the isolation of the intermediate.[8]
Below is a conceptual workflow for the synthesis of a generic 3-substituted-1,2,4-oxadiazol-5-one.
Biological Activities and Signaling Pathways
Specific signaling pathways involving 3-methyl-2H-1,2,4-oxadiazol-5-one have not been elucidated. However, the broader class of 1,2,4-oxadiazole derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including:
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Anticancer Activity: Certain 1,2,4-oxadiazole-5-ones have been synthesized as analogues of tamoxifen and have demonstrated cytotoxic effects in human breast cancer cell lines (MCF-7), potentially through inhibition of the Estrogen Receptor (ER).[9] These compounds were also shown to increase the expression of p53, a key tumor suppressor protein that can trigger apoptosis.[9]
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Antimicrobial and Antifungal Activity: Various derivatives of 1,2,4-oxadiazoles have been reported to possess antibacterial and antifungal properties.[10]
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Anti-inflammatory and Analgesic Activity: The 1,2,4-oxadiazole scaffold is present in compounds with anti-inflammatory and analgesic effects.[10]
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Neuroprotective and Other CNS Activities: Derivatives have been investigated for their potential in treating central nervous system disorders.[1]
The mechanism of action for these activities is diverse and dependent on the specific substitutions on the oxadiazole ring. For instance, in the context of anticancer activity, the interaction with the Estrogen Receptor by tamoxifen analogues is a well-established pathway.
Below is a simplified diagram illustrating a potential mechanism of action for a 1,2,4-oxadiazol-5-one acting as an Estrogen Receptor antagonist.
While specific data on 3-methyl-2H-1,2,4-oxadiazol-5-one is currently lacking in the public domain, the broader family of 1,2,4-oxadiazol-5-ones represents a promising class of compounds with significant potential in drug discovery. The synthetic routes are generally well-established, and the scaffold has been shown to be a versatile platform for the development of agents targeting a variety of biological pathways. Further research is warranted to synthesize and characterize the title compound to fully elucidate its physicochemical properties and explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. 3-Methyl-1,2,4-oxadiazole-5-thiol | 68836-75-9 | Benchchem [benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,4-Oxadiazole-5-ones as analogues of tamoxifen: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]

